molecular formula C17H15ClN4S B12046788 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478253-82-6

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12046788
CAS No.: 478253-82-6
M. Wt: 342.8 g/mol
InChI Key: LOTGNNCDFCTIFT-YBFXNURJSA-N
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Description

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 4-ethylbenzylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring and the presence of both chlorophenyl and ethylbenzylideneamino groups

Properties

CAS No.

478253-82-6

Molecular Formula

C17H15ClN4S

Molecular Weight

342.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4S/c1-2-12-7-9-13(10-8-12)11-19-22-16(20-21-17(22)23)14-5-3-4-6-15(14)18/h3-11H,2H2,1H3,(H,21,23)/b19-11+

InChI Key

LOTGNNCDFCTIFT-YBFXNURJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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